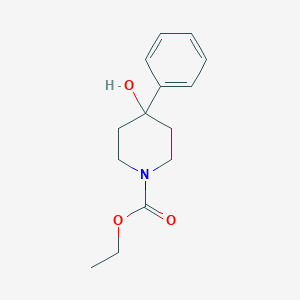
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
説明
“2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a benzoxazine derivative . It is a heterocyclic building block for various natural and synthetic organic compounds . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize .
Synthesis Analysis
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines has been described in several studies . For instance, one study describes the synthesis and biological evaluation of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines . Another study reports the synthesis of 6-(2,2-dimethyl-3,4-dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl)pyridazin-3-ones .Molecular Structure Analysis
The molecular structure of “2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” can be analyzed using various methods . For instance, the structure can be viewed using Java or Javascript . The structure, regioselectivity of the products are determined on the basis of 1D and 2D NMR experiments .Chemical Reactions Analysis
The chemical reactions involving “2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” have been studied . For example, one study found that the benzoxazines were less active as inhibitors of the glucose-induced insulin release than their corresponding chromans .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” can be analyzed using various methods . For instance, the molecular weight of the compound is 177.20 g/mol . Its XLogP3-AA value is 1.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .科学的研究の応用
Anti-Corrosion Applications
The compound has been found to have significant anti-corrosion potential . It has been used in studies to assess its effectiveness on mild steel subjected to an aggressive acidic environment . The results showed a substantial decrease in corrosion rates with ascending concentrations of the organic compound .
Antimicrobial Applications
The compound has demonstrated superior efficacy against a spectrum of bacterial and fungal pathogens . It outperformed Gentamicin in antimicrobial screenings, showing superior efficacy against all tested pathogens .
Antioxidant Applications
The compound has been found to have antioxidant potential . Its antioxidant potential was quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark .
Synthetic Precursor
The compound is a significant category of heterocyclic compounds that have shown a wide spectrum of medical and industrial applications . It is used as a synthetic precursor of a variety of compounds with marked biological activity .
Herbicidal Applications
The compound has been extensively used for herbicide development . Several commercial herbicides such as flumioxazin and thidiazimin contain the core structure of this compound .
Pharmaceutical Applications
The compound has been recognized as a vital drug in the treatment of angina and hypertension . It has also been used as a starting material for the preparation of 2,3-disubstituted 4(3H)-quinazolinone derivatives, which are known to have medicinal properties .
Anti-Inflammatory and Analgesic Applications
Benzoxazinone derivatives, including the compound , have been reported to exhibit many useful pharmacological properties including anti-inflammatory and analgesic activities .
Neuroprotective Applications
The compound has been reported to have neuroprotective activities . This makes it a potential candidate for the development of drugs for neurological disorders .
Safety And Hazards
特性
IUPAC Name |
2,6-dimethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-3-4-9-8(5-6)11-10(12)7(2)13-9/h3-5,7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNQUXZPFSCXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398810 | |
| Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
CAS RN |
17959-90-9 | |
| Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


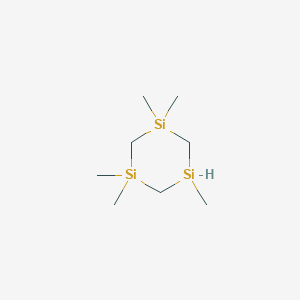
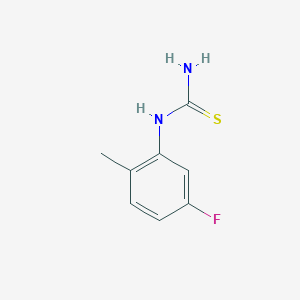

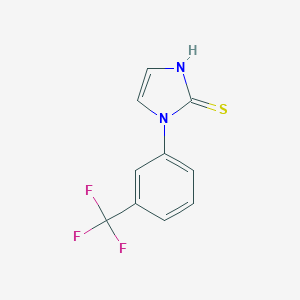

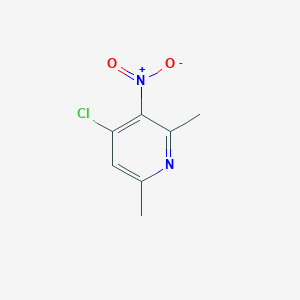


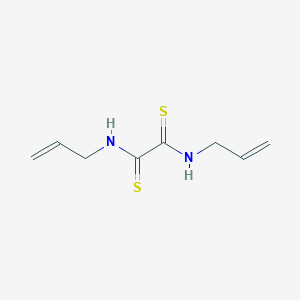
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)
